molecular formula C7H4BrFO2 B119003 4-Bromo-3-fluorobenzoic acid CAS No. 153556-42-4

4-Bromo-3-fluorobenzoic acid

Cat. No. B119003
Key on ui cas rn: 153556-42-4
M. Wt: 219.01 g/mol
InChI Key: RMYOGXPGIDWJLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06562823B1

Procedure details

To a solution of the product from Step H (14.69 g, 67.0 mmol) in 40 mL of tetrahydrofuran at 0° C. was added borane in THF (141 mL, 141 mmol, 1M) dropwise, keeping the reaction temperature below 5° C. The solution was allowed to warm to room temperature, then stirred for one hour. The reaction was cautiously quenched at 0° C. with 50 mL of water, concentrated in vacuo, and partitioned between EtOAc and water. The aqueous layer was extracted twice with EtOAc, and the combined organic layers were washed with brine, dried (Na2SO4), filtered, and concentrated in vacuo to provide the titled product.
Quantity
14.69 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
141 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:10]=[CH:9][C:5]([C:6](O)=[O:7])=[CH:4][C:3]=1[F:11].B>O1CCCC1>[Br:1][C:2]1[CH:10]=[CH:9][C:5]([CH2:6][OH:7])=[CH:4][C:3]=1[F:11]

Inputs

Step One
Name
Quantity
14.69 g
Type
reactant
Smiles
BrC1=C(C=C(C(=O)O)C=C1)F
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
B
Name
Quantity
40 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
141 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for one hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the reaction temperature below 5° C
CUSTOM
Type
CUSTOM
Details
The reaction was cautiously quenched at 0° C. with 50 mL of water
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
partitioned between EtOAc and water
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted twice with EtOAc
WASH
Type
WASH
Details
the combined organic layers were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
BrC1=C(C=C(CO)C=C1)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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